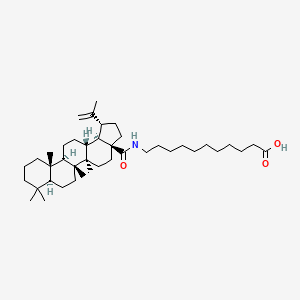
N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid: is a complex organic compound with a unique structure that combines elements of lupane triterpenoids and amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from lupane triterpenoids. The key steps include:
Functionalization of Lupane Triterpenoids:
Coupling Reactions: The functionalized lupane triterpenoid is then coupled with 11-aminoundecanoic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions (temperature, solvent, pH), and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: Due to its potential bioactivity, it may be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or biocompatibility.
作用机制
The mechanism of action of N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-(3beta-Aminolup-20(29)-en-28-oyl)-11-aminoundecanoic acid: can be compared with other lupane triterpenoids and amino acid derivatives.
Betulinic Acid: Another lupane triterpenoid with potential anticancer properties.
11-Aminoundecanoic Acid: A simple amino acid derivative used in the synthesis of nylon-11.
Uniqueness
The uniqueness of this compound lies in its combined structure of lupane triterpenoid and amino acid, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
173106-18-8 |
|---|---|
分子式 |
C41H69NO3 |
分子量 |
624.0 g/mol |
IUPAC 名称 |
11-[[(1R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H69NO3/c1-29(2)30-20-25-41(36(45)42-28-15-13-11-9-8-10-12-14-17-34(43)44)27-26-39(6)31(35(30)41)18-19-33-38(5)23-16-22-37(3,4)32(38)21-24-40(33,39)7/h30-33,35H,1,8-28H2,2-7H3,(H,42,45)(H,43,44)/t30-,31+,32-,33+,35+,38-,39+,40+,41-/m0/s1 |
InChI 键 |
YLHALDGNFFJILM-MIQSMKMQSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




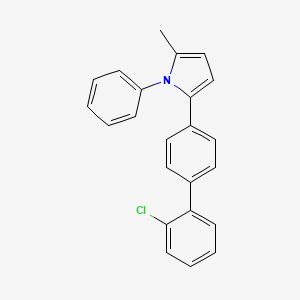
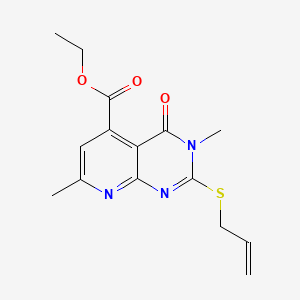
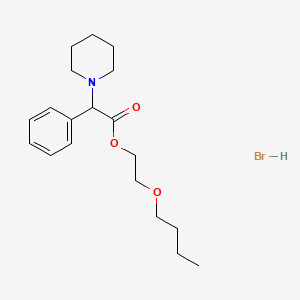
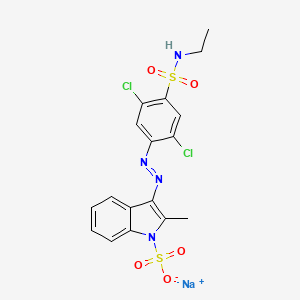
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)







